3-sn-Phosphatidyl-L-serine, distearoyl sodium salt 3-sn-Phosphatidyl-L-serine, distearoyl sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13818763
InChI: InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Molecular Formula: C42H81NNaO10P
Molecular Weight: 814.1 g/mol

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt

CAS No.:

Cat. No.: VC13818763

Molecular Formula: C42H81NNaO10P

Molecular Weight: 814.1 g/mol

* For research use only. Not for human or veterinary use.

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt -

Specification

Molecular Formula C42H81NNaO10P
Molecular Weight 814.1 g/mol
IUPAC Name sodium;2-azaniumyl-3-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate
Standard InChI InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1
Standard InChI Key SJRBMGBLPUBGJL-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Introduction

Chemical and Structural Properties

Molecular Composition and Identification

DSPS-Na belongs to the phosphatidylserine family, featuring a glycerol backbone esterified with two stearoyl chains (18:0) and a phosphoserine moiety. Its molecular formula is C₄₂H₈₁NNaO₁₀P , with a sodium ion neutralizing the phosphate group’s negative charge. The compound’s isomeric SMILES notation ([C@@H](COP(OC[C@@H](C(O)=O)N)(=O)O)(OC(CCCCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCCCC)=O.[Na]) confirms the sn-3 configuration essential for biological activity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number321595-13-5
Molecular Weight814.06 g/mol
Lipid NumberPS(18:0/18:0)
Purity>95%
Storage Conditions-20°C, protected from oxidation

The sodium salt form enhances solubility in aqueous systems compared to the free acid (molecular weight 792.1 g/mol) , making it preferable for in vitro applications.

Spectroscopic and Chromatographic Data

While explicit spectral data are absent in the provided sources, the compound’s InChIKey (GHFCDUYHBBIZCV-MBAWARMDSA-N) facilitates database cross-referencing for structural verification. High-performance liquid chromatography (HPLC) is typically employed to confirm purity, with certificates of analysis provided by suppliers .

Synthesis and Production

Chemical Synthesis Routes

DSPS-Na is synthesized via two primary methods:

  • Phosphoramidite Method: Utilizes triethylamine H-phosphonate salts to construct the phosphoserine head group, followed by stearoyl chain coupling.

  • Transphosphatidylation: Lecithin reacts with L-serine in the presence of phospholipase D, exchanging choline for serine.

The phosphoramidite approach yields higher stereochemical purity (>95%) , critical for research reproducibility.

Industrial-Scale Manufacturing

Large-scale production involves:

  • Stearoyl Chloride Esterification: Glycerol is sequentially esterified at sn-1 and sn-2 positions.

  • Phosphorylation: The sn-3 hydroxyl reacts with phosphorylated serine under anhydrous conditions.

  • Sodium Exchange: Ion chromatography replaces protons with sodium ions.

Biological Roles and Mechanisms

Membrane Dynamics and Signaling

As an anionic phospholipid, DSPS-Na preferentially localizes to the inner leaflet of plasma membranes . It recruits proteins like protein kinase C (PKC) via electrostatic interactions, modulating signal transduction cascades . During apoptosis, flippases transport DSPS-Na to the outer leaflet, triggering phagocyte recognition .

Neurological Implications

DSPS-Na enhances memory retention in murine models by stabilizing synaptic membranes and increasing acetylcholine release . Clinical trials report improved cognitive scores in elderly subjects at doses of 300 mg/day , though bovine-derived PS is now replaced by synthetic analogs due to prion concerns .

Research and Therapeutic Applications

Gene Delivery Systems

DSPS-Na forms anionic bubble lipopolyplexes with cationic lipids and DNA. Ultrasound exposure (1 MHz, 2 W/cm²) induces cavitation, enhancing gene uptake in mouse liver by 40% compared to cationic carriers.

Table 2: Gene Transfection Efficiency

Carrier SystemTransfection Efficiency (%)Target Tissue
DSPS-Na Lipopolyplexes78 ± 5Murine Liver
Cationic Liposomes38 ± 7Murine Liver

Liposome and Artificial Membrane Design

Incorporating DSPS-Na reduces bilayer thickness to 3.8 nm (vs. 4.2 nm for phosphatidylcholine), enabling fusion with cellular membranes. This property is exploited in drug delivery systems for antineoplastic agents like doxorubicin.

FormulationTemperatureStability Duration
Lyophilized Powder-20°C24 months
Aqueous Solution (pH 7.4)4°C7 days
SupplierQuantityPrice (€)Purity
Larodan 10 mg115.00>95%
VulcanChem50 mg978.0995%
American Custom Chemicals 500 mg2130.0099%

European suppliers dominate production, with cGMP-compliant facilities offering batch-specific certificates .

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